molecular formula C12H13N3O4S2 B1205878 N4-Sulfanilylsulfanilamide CAS No. 547-52-4

N4-Sulfanilylsulfanilamide

Cat. No. B1205878
CAS RN: 547-52-4
M. Wt: 327.4 g/mol
InChI Key: GCQZFVAHUZIDRP-UHFFFAOYSA-N
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Description

N4-Sulfanilylsulfanilamide is a chemical compound with the molecular formula C12H13N3O4S2 and a molecular weight of 327.37 . It is also known by additional names such as 4-aminobenzenesulfono-p-sulfamoylanilide and 4-(4’-aminobenzenesulfonamido)benzenesulfonamide .


Synthesis Analysis

The synthesis of N4-Sulfanilylsulfanilamide and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel N4-substituted sulfonamides and their evaluation for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .


Molecular Structure Analysis

The molecular structure of N4-Sulfanilylsulfanilamide consists of carbon (44.03%), hydrogen (4.00%), nitrogen (12.84%), oxygen (19.55%), and sulfur (19.59%) . Further analysis of the molecular structure could be performed using techniques such as Density Functional Theory (DFT) as suggested in one study .


Chemical Reactions Analysis

While specific chemical reactions involving N4-Sulfanilylsulfanilamide were not found in the search results, it’s worth noting that the study of chemical reactions involving similar compounds, such as M-N4 single-atom catalysts in oxygen reduction reactions, has been reported .


Physical And Chemical Properties Analysis

N4-Sulfanilylsulfanilamide appears as needles from water with a melting point of 133-134°C . It is slightly soluble in cold water, more soluble in hot water, and soluble in methanol, ethanol, ether, dilute ammonia, and dilute hydrochloric acid. It is practically insoluble in petroleum ether and chloroform .

Scientific Research Applications

Anticancer Agents

Benzenesulfonamide derivatives, including 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial properties . The compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .

Carbonic Anhydrase IX Inhibitors

The compound has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .

Anticonvulsant Agents

Benzenesulfonamide derivatives have been synthesized and screened for their anticonvulsant activities . Some of these compounds have shown promising results in mice maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Potential Treatment for Epilepsy

Given their anticonvulsant activities, these compounds have potential as new class of anticonvulsant agents with high effectiveness and low toxicity for the treatment of epilepsy .

Inhibitors of Human Carbonic Anhydrases

A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides containing aliphatic rings, including 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, have been designed and synthesized for their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII .

properties

IUPAC Name

4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,13H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQZFVAHUZIDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871756
Record name 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Sulfanilylsulfanilamide

CAS RN

547-52-4
Record name Sulfanilylsulfanilamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Sulfanilylsulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-SULFANILYLSULFANILAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKA2A1D99J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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